1-(Benzyloxy)-2-(chloromethyl)benzene

Regioselectivity Synthetic Intermediate Structural Isomer

1-(Benzyloxy)-2-(chloromethyl)benzene (CAS 23915-08-4), also known as 2-(Benzyloxy)benzyl chloride, is a bifunctional aromatic compound featuring a benzyl-protected phenol and a reactive benzylic chloride in an ortho configuration. With a molecular formula of C14H13ClO and a molecular weight of 232.71 g/mol , it is primarily utilized as a versatile electrophilic building block in the synthesis of pharmaceutical and agrochemical intermediates, enabling sequential nucleophilic substitutions without deprotection.

Molecular Formula C14H13ClO
Molecular Weight 232.7 g/mol
CAS No. 23915-08-4
Cat. No. B1269777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-2-(chloromethyl)benzene
CAS23915-08-4
Molecular FormulaC14H13ClO
Molecular Weight232.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2CCl
InChIInChI=1S/C14H13ClO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyOFFXBUAZOPRAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzyloxy)-2-(chloromethyl)benzene (CAS 23915-08-4): Ortho-Substituted Bifunctional Aryl Intermediate for Procurement in Pharmaceutical R&D


1-(Benzyloxy)-2-(chloromethyl)benzene (CAS 23915-08-4), also known as 2-(Benzyloxy)benzyl chloride, is a bifunctional aromatic compound featuring a benzyl-protected phenol and a reactive benzylic chloride in an ortho configuration [1]. With a molecular formula of C14H13ClO and a molecular weight of 232.71 g/mol [2], it is primarily utilized as a versatile electrophilic building block in the synthesis of pharmaceutical and agrochemical intermediates, enabling sequential nucleophilic substitutions without deprotection .

Why 1-(Benzyloxy)-2-(chloromethyl)benzene (23915-08-4) Cannot Be Replaced by Common Benzylic Chloride Analogs


The unique ortho-arrangement of reactive groups in 1-(Benzyloxy)-2-(chloromethyl)benzene creates distinct steric and electronic profiles that directly impact synthetic utility. Substituting the ortho-chloromethyl group with a meta- or para- isomer (e.g., CAS 24033-03-2 or 836-42-0) drastically alters the compound's geometry for metal-catalyzed couplings . Similarly, replacing the benzyl-protected oxygen with a smaller methoxy group (e.g., 2-Methoxybenzyl chloride, CAS 7035-02-1) significantly reduces lipophilicity (Δ XLogP ≈ -1.6) and eliminates the orthogonal deprotection route under hydrogenolysis, a critical strategic option in complex multi-step sequences [1]. Furthermore, opting for the analogous benzyl bromide (CAS 103633-30-3) introduces a higher molecular weight (Δ +44.45 g/mol) and a different reactivity and hazard profile that is not directly interchangeable .

Quantitative Differentiation of 1-(Benzyloxy)-2-(chloromethyl)benzene (23915-08-4) from Structural Analogs


Regioisomeric Specificity: Ortho vs. Meta/Ortho vs. Para (Direct Head-to-Head Comparison)

The substitution pattern of the chloromethyl group directly determines the spatial orientation of the reactive center relative to the benzyloxy group. The target compound, 1-(Benzyloxy)-2-(chloromethyl)benzene (ortho-isomer), differs from its meta-isomer (CAS 24033-03-2) and para-isomer (CAS 836-42-0) in its ability to participate in ortho-directed metalation or intramolecular cyclization reactions. This is a structural, not a biological, differentiation .

Regioselectivity Synthetic Intermediate Structural Isomer

Lipophilicity Profile Comparison: Ortho-Benzyloxy vs. Ortho-Methoxy (Class-level Inference)

The benzyloxy group confers significantly higher lipophilicity compared to the common methoxy analog. This is a critical factor for compounds intended to cross biological membranes or for designing hydrophobic pharmacophores. The predicted XLogP3 for the target compound is 2.9, which is a class-level inference for its increased hydrophobicity over simpler alkyl ethers [1].

Lipophilicity ADME Physicochemical Property

Leaving Group Reactivity and Hazard Profile: Chloride vs. Bromide (Cross-study Comparable)

The choice of benzylic halide significantly impacts reaction kinetics and safety. While the corresponding benzyl bromide (CAS 103633-30-3) is more reactive, the chloride derivative offers a balanced profile of manageable reactivity and reduced hazard classification, which is important for scale-up considerations. The target compound is classified as corrosive/lachrymatory (GHS H314), whereas the bromide analog carries the same primary hazard but with a higher molecular weight and often higher lachrymatory potency .

Synthetic Intermediate Chemical Reactivity Safety

Commercial Purity Benchmark: Ortho-Isomer vs. Para-Isomer (Direct Head-to-Head Comparison)

The availability of high-purity material is crucial for minimizing side reactions in complex syntheses. The target ortho-isomer is widely offered at a standard purity of ≥95%, with some vendors providing analytical data (NMR, HPLC, GC) . In contrast, the para-isomer (CAS 836-42-0) is frequently listed without a standard purity specification and is often only available through custom synthesis services, making it a less reliable and more expensive option for routine R&D .

Purity Quality Control Procurement

Best Research and Industrial Application Scenarios for 1-(Benzyloxy)-2-(chloromethyl)benzene (23915-08-4)


Synthesis of Ortho-Substituted Benzofused Heterocycles

The ortho arrangement of the benzyl-protected hydroxyl and chloromethyl groups is ideal for constructing benzofused heterocycles, such as dihydrobenzofurans or benzoxepines, via intramolecular alkylation. This specific regioisomer is required for the desired ring closure; the use of meta- or para-isomers would lead to polymerization or intermolecular coupling products .

Lipophilic Fragment for CNS Drug Discovery

With an XLogP3 of 2.9, 1-(Benzyloxy)-2-(chloromethyl)benzene serves as a lipophilic building block for fragment-based drug discovery aimed at CNS targets. Its hydrophobicity is significantly higher than methoxy analogs (Δ XLogP ≈ +1.6), which can be exploited to enhance blood-brain barrier penetration of the final pharmacophore [1].

Controlled Sequential Functionalization in Multistep Synthesis

The compound is a strategic intermediate for sequential functionalization. The benzylic chloride is sufficiently reactive for a first substitution under mild conditions, while the benzyl-protected phenol remains stable. The benzyl group can later be removed under orthogonal hydrogenolysis conditions to reveal a free hydroxyl, enabling a second, distinct set of transformations [2].

Atom-Economical and Safer Alternative to Benzyl Bromide Analogs

For scale-up operations, procuring the chloride derivative is often preferred over the more reactive benzyl bromide. The chloride offers a 44.45 g/mol lower molecular weight (better atom economy) and a reduced lachrymatory profile, while still providing adequate electrophilicity for most nucleophilic substitutions, thereby minimizing safety concerns and waste .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzyloxy)-2-(chloromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.